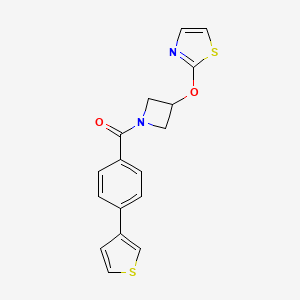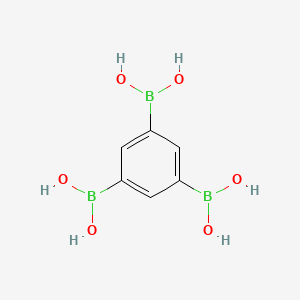
Ácido benceno-1,3,5-triiltriborónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-1,3,5-triyltriboronic acid is a benzene derivative substituted with three boronic acid groups at the meta-positions. This compound, with the molecular formula C6H9B3O6, is known for its unique chemical properties and versatility in various scientific applications .
Aplicaciones Científicas De Investigación
Benzene-1,3,5-triyltriboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Benzene-1,3,5-triyltriboronic acid primarily targets various ligands to synthesize COFs . The compound’s interaction with these ligands forms the basis of its mode of action.
Mode of Action
The compound interacts with its targets through several reactions. These include a dehydration reaction with boronic acids to form boroxine linkers, boronate esterification with diols to produce boronate ester linkers, and Suzuki cross-coupling reaction with aryl halides . These interactions result in changes that are integral to the compound’s function.
Biochemical Pathways
The compound affects several biochemical pathways. The dehydration reaction with boronic acids leads to the formation of boroxine linkers. The boronate esterification with diols produces boronate ester linkers. The Suzuki cross-coupling reaction with aryl halides is another pathway that the compound affects . The downstream effects of these pathways are crucial to the compound’s overall function.
Pharmacokinetics
The compound’s storage conditions suggest that it may have specific requirements for stability and efficacy .
Result of Action
The molecular and cellular effects of Benzene-1,3,5-triyltriboronic acid’s action are primarily seen in its ability to synthesize COFs through its interactions with various ligands . These effects are integral to the compound’s function and efficacy.
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. It is stored under an inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s stability and efficacy may be affected by factors such as temperature and the presence of certain gases.
Análisis Bioquímico
Biochemical Properties
Benzene-1,3,5-triyltriboronic acid interacts with various ligands to synthesize COFs . These reactions include dehydration reaction with boronic acids to form boroxine linkers, boronate esterification with diols to produce boronate ester linkers, and Suzuki cross-coupling reaction with aryl halides .
Molecular Mechanism
The molecular mechanism of Benzene-1,3,5-triyltriboronic acid involves its reaction with various ligands to synthesize COFs . These reactions include dehydration reaction with boronic acids to form boroxine linkers, boronate esterification with diols to produce boronate ester linkers, and Suzuki cross-coupling reaction with aryl halides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzene-1,3,5-triyltriboronic acid can be synthesized through several methods. One common approach involves the reaction of benzene-1,3,5-triyltriboronic acid tris(pinacol) ester with an appropriate amount of carbon tetrachloride under an inert atmosphere . Another method includes the dehydration reaction with boronic acids to form boroxine linkers, boronate esterification with diols to produce boronate ester linkers, and Suzuki cross-coupling reaction with aryl halides .
Industrial Production Methods: Industrial production of benzene-1,3,5-triyltriboronic acid typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The reactions are carried out under controlled environments to ensure the stability and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Benzene-1,3,5-triyltriboronic acid undergoes various chemical reactions, including:
Dehydration Reactions: Forms boroxine linkers when reacted with boronic acids.
Boronate Esterification: Reacts with diols to produce boronate ester linkers.
Suzuki Cross-Coupling Reactions: Reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Dehydration Reactions: Boronic acids, typically under an inert atmosphere.
Boronate Esterification: Diols, often in the presence of a catalyst.
Suzuki Cross-Coupling Reactions: Aryl halides, palladium catalysts, and base.
Major Products:
Boroxine Linkers: Formed from dehydration reactions.
Boronate Ester Linkers: Result from boronate esterification.
Biaryl Compounds: Produced from Suzuki cross-coupling reactions.
Comparación Con Compuestos Similares
1,3,5-Benzenetricarboxylic Acid: Another benzene derivative with carboxylic acid groups instead of boronic acid groups.
1,3,5-Tris(4-carboxyphenyl)benzene: Contains carboxyphenyl groups at the meta-positions.
Uniqueness: Benzene-1,3,5-triyltriboronic acid is unique due to its boronic acid groups, which provide distinct reactivity and versatility in forming various linkers and frameworks. This makes it particularly valuable in the synthesis of COFs and MOFs, where its ability to form stable boroxine and boronate ester linkers is crucial .
Propiedades
IUPAC Name |
(3,5-diboronophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9B3O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,10-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIUYXOLMQYLIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)B(O)O)B(O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9B3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89641-21-4 |
Source


|
| Record name | Benzene-1,3,5-triyltriboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-methoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B2435259.png)

![4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B2435261.png)
![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-naphthalen-2-ylpropanoate](/img/structure/B2435263.png)
![N-(4-chlorobenzyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2435264.png)
![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2435269.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2435271.png)
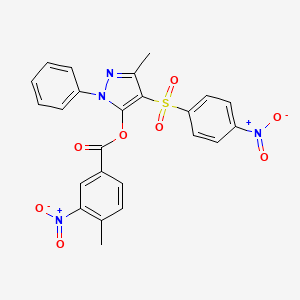
![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane](/img/structure/B2435274.png)
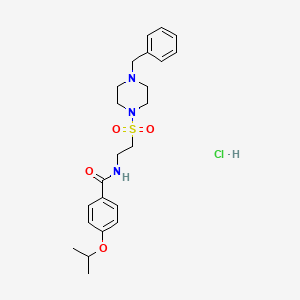
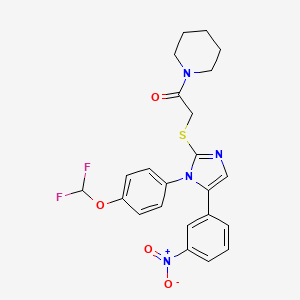
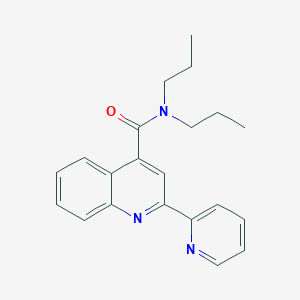
![Benzyl({2-methyl-1-[(2-methylprop-2-en-1-yl)oxy]propan-2-yl})amine](/img/structure/B2435280.png)
